molecular formula C7H10ClN3O B13786915 Histamine, N-acetyl-5-chloro-

Histamine, N-acetyl-5-chloro-

Cat. No.: B13786915
M. Wt: 187.63 g/mol
InChI Key: JZNUYVYWGHWLIL-UHFFFAOYSA-N
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Description

Histamine, N-acetyl-5-chloro- is a derivative of histamine, a biogenic amine involved in various physiological processes such as neurotransmission, immune response, and gastric acid secretion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Histamine, N-acetyl-5-chloro- typically involves the acetylation of histamine followed by chlorination

Industrial Production Methods: In an industrial setting, the production of Histamine, N-acetyl-5-chloro- may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Histamine, N-acetyl-5-chloro- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of N-acetyl-5-chloro-2-imidazolone.

    Reduction: Formation of N-acetyl-5-chloro-2-imidazolidine.

    Substitution: Formation of N-acetyl-5-azidohistamine.

Scientific Research Applications

Histamine, N-acetyl-5-chloro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in studies of histamine receptors and their role in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Histamine, N-acetyl-5-chloro- involves its interaction with histamine receptors, particularly H1 and H2 receptors. Upon binding to these receptors, it can modulate various physiological responses such as vasodilation, gastric acid secretion, and neurotransmission. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

    Histamine: The parent compound, involved in allergic reactions and gastric acid secretion.

    N-acetylhistamine: Similar in structure but lacks the chlorine atom.

    5-chlorohistamine: Similar in structure but lacks the acetyl group.

Uniqueness: Histamine, N-acetyl-5-chloro- is unique due to the presence of both the acetyl and chlorine groups, which can influence its reactivity and interaction with biological targets. This dual modification can enhance its stability and specificity in binding to histamine receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

N-[2-(4-chloro-1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C7H10ClN3O/c1-5(12)9-3-2-6-7(8)11-4-10-6/h4H,2-3H2,1H3,(H,9,12)(H,10,11)

InChI Key

JZNUYVYWGHWLIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(N=CN1)Cl

Origin of Product

United States

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